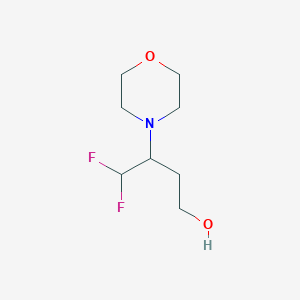

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3-morpholin-4-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO2/c9-8(10)7(1-4-12)11-2-5-13-6-3-11/h7-8,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOOBHBBZXUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCO)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4,4 Difluoro 3 Morpholin 4 Yl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the local environment of each nucleus, revealing crucial data on connectivity and stereochemistry.

¹H NMR Spectroscopy for Proton Environment Elucidation

In the ¹H NMR spectrum of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol, distinct signals corresponding to each unique proton environment are expected. The protons of the butanol backbone and the morpholine (B109124) ring will exhibit characteristic chemical shifts and coupling patterns.

The hydroxyl (-OH) proton is anticipated to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two protons of the -CH₂OH group (C1) would likely resonate as a multiplet due to coupling with the adjacent chiral proton at C2. The proton at C3, being adjacent to both the morpholine nitrogen and the difluorinated carbon, is expected to be a complex multiplet. The two protons at C2 are diastereotopic and would therefore be expected to show as two separate multiplets.

The protons of the morpholine ring typically exhibit two distinct multiplets. The four protons adjacent to the oxygen atom (-O-CH₂-) are expected to appear at a different chemical shift compared to the four protons adjacent to the nitrogen atom (-N-CH₂-).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H on C1 (-CH₂OH) | 3.5 - 3.8 | Multiplet | |

| H on C2 | 1.8 - 2.2 | Multiplet | |

| H on C3 | 2.8 - 3.2 | Multiplet | |

| H on C4 (-CHF₂) | 5.8 - 6.4 | Triplet of doublets | |

| Morpholine (-N-CH₂-) | 2.4 - 2.8 | Multiplet | |

| Morpholine (-O-CH₂-) | 3.6 - 3.9 | Multiplet | |

| -OH | Variable | Broad Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon bearing the hydroxyl group (C1) is expected to resonate in the range of 60-70 ppm. The C2 and C3 carbons will appear in the aliphatic region. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling, and its chemical shift will be significantly downfield. The morpholine carbons adjacent to the nitrogen will have a different chemical shift from those adjacent to the oxygen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~60 |

| C2 | ~30-40 |

| C3 | ~60-70 |

| C4 (-CHF₂) | ~115-125 (triplet due to J-coupling with F) |

| Morpholine (-N-CH₂) | ~50-55 |

| Morpholine (-O-CH₂) | ~65-70 |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet of triplets due to coupling with the proton on the same carbon (C4) and the proton on the adjacent carbon (C3). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine atoms.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton network through the butanol chain and within the morpholine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol functional group. Alpha-cleavage, the breaking of the bond adjacent to the heteroatom, is also a probable fragmentation route. For instance, cleavage of the C-C bond adjacent to the morpholine nitrogen could occur. The presence of the morpholine ring would likely lead to characteristic fragment ions corresponding to the morpholino group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

| [M]+ | Molecular Ion |

| [M-18]+ | Loss of H₂O |

| [M-CH₂OH]+ | Alpha-cleavage at C1-C2 |

| [Morpholino group]+ | Fragmentation leading to the morpholine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic and morpholine ring protons would appear in the 2850-3000 cm⁻¹ region. The presence of the C-F bonds would be confirmed by strong absorption bands in the 1000-1200 cm⁻¹ region. The C-O stretching of the alcohol and the ether linkage in the morpholine ring would be observed in the 1050-1150 cm⁻¹ range. Finally, the C-N stretching of the morpholine ring would likely appear in the 1100-1300 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aliphatic) | 2850-3000 |

| C-F | 1000-1200 (strong) |

| C-O (Alcohol and Ether) | 1050-1150 |

| C-N (Amine) | 1100-1300 |

An extensive search of scientific literature and chemical databases has been conducted to gather information on the advanced spectroscopic and structural characterization of this compound, specifically focusing on X-ray crystallography and chromatographic techniques as per the requested outline.

Unfortunately, no specific experimental data or research articles detailing the X-ray crystallographic structure or the use of chromatographic techniques for the purity assessment and isolation of this compound could be located. The search did not yield any published crystallographic information such as unit cell parameters, space group, or atomic coordinates, nor did it provide specific methodologies or data related to its analysis by techniques like LC-MS.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the sections on X-ray Crystallography and Chromatographic Techniques for this particular compound.

Chemical Reactivity and Reaction Mechanisms of 4,4 Difluoro 3 Morpholin 4 Yl Butan 1 Ol

Reactivity of the Fluoroalkyl Moiety

Nucleophilic Displacement Reactions Involving C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct nucleophilic displacement of a fluoride (B91410) ion exceptionally challenging. Generally, alkyl fluorides are poor substrates for SN2-type reactions due to the low leaving group ability of the fluoride anion. However, in certain contexts, such as enzyme-catalyzed reactions or through intramolecular assistance, C-F bond cleavage can be facilitated. For a molecule like 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol, intermolecular nucleophilic substitution at the difluorinated carbon is highly unlikely under standard conditions.

In some specialized cases, gem-difluoroalkenes can undergo reactions where a nucleophile, such as morpholine (B109124), attacks the double bond, leading to a substitution product. This type of reaction, however, proceeds through an addition-elimination mechanism rather than a direct displacement of fluorine. nih.gov

Influence of Fluorine on Adjacent Functional Group Reactivity

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly influence the reactivity of neighboring functional groups. In this compound, the difluoromethyl group is expected to decrease the electron density on the adjacent carbon atom (C3), which in turn affects the basicity and nucleophilicity of the morpholine nitrogen. This electron-withdrawing effect can also impact the acidity of the hydroxyl proton, although to a lesser extent due to the distance.

The presence of fluorine can also affect the reactivity of adjacent C-H bonds. For instance, in some systems, fluorine substitution can influence the susceptibility of neighboring positions to radical reactions or oxidation.

Reactivity of the Hydroxyl Group

The primary alcohol functionality in this compound is a versatile site for various chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. medcraveonline.commdpi.com These reactions are typically catalyzed by acids or proceed in the presence of a coupling agent. For fluorinated alcohols, the esterification process is generally efficient. mdpi.comresearchgate.net

Table 1: Examples of Esterification and Etherification Reactions of Alcohols

| Reaction Type | Reagents | Product | Catalyst/Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄) |

| Esterification | Acyl Chloride | Ester | Base (e.g., pyridine, triethylamine) |

| Etherification (Williamson) | Alkyl Halide | Ether | Strong base (e.g., NaH) |

| Etherification | Another Alcohol | Ether | Acid catalyst, dehydration |

This table presents generalized reaction conditions and may vary for specific substrates.

Etherification of the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of the basic morpholine nitrogen, careful selection of the base is necessary to avoid side reactions.

Oxidation and Reduction Reactions

The primary alcohol in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. The presence of the morpholine nitrogen may require the use of protecting groups or specific pH conditions to prevent its oxidation.

While the hydroxyl group is already in a reduced state, the entire functional group can be removed through a deoxygenation reaction, effectively reducing the alcohol to an alkane. This transformation can be achieved through a two-step process, such as conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Reactivity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a tertiary amine, which imparts basic and nucleophilic character to the molecule.

The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form a morpholinium salt. The basicity of the morpholine nitrogen in this specific molecule is likely attenuated by the electron-withdrawing effect of the adjacent difluoroalkyl group.

As a nucleophile, the morpholine nitrogen can participate in reactions with various electrophiles. For example, it can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. However, the steric hindrance around the nitrogen and the aforementioned electronic effect may reduce its nucleophilicity compared to unsubstituted morpholine. In some contexts, morpholine derivatives can act as organocatalysts, for instance, in the formation of enamines for subsequent reactions. researchgate.net

It is also worth noting that the morpholine ring can undergo ring-opening reactions under certain harsh conditions, although this is not a typical mode of reactivity. Intramolecular reactions involving the morpholine nitrogen and the hydroxyl group are also conceivable, potentially leading to the formation of cyclic ethers or other heterocyclic systems under appropriate conditions. researchgate.net

Alkylation and Acylation Reactions

The primary alcohol functional group in this compound is the most probable site for alkylation and acylation reactions.

Alkylation: The hydroxyl group can be converted into an alkoxide by a suitable base, which can then undergo nucleophilic substitution with an alkyl halide to form an ether. The choice of base and reaction conditions would be critical to avoid potential side reactions, such as elimination or reactions involving the morpholine ring.

Acylation: The alcohol is expected to react with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester. This is a standard transformation for primary alcohols.

The nitrogen atom of the morpholine ring also possesses nucleophilic character and could potentially undergo alkylation, particularly with reactive alkylating agents, leading to the formation of a quaternary ammonium salt. However, the hydroxyl group is generally more reactive towards acylation under standard conditions.

Table 1: Predicted Alkylation and Acylation Reactions of this compound

| Reaction Type | Reagents | Predicted Product |

| O-Alkylation | 1. NaH 2. R-X | 4-(1,1-Difluoro-4-alkoxybutan-2-yl)morpholine |

| O-Acylation | RCOCl, Pyridine | 4,4-Difluoro-3-(morpholin-4-yl)butyl acetate |

| N-Alkylation | R-X | 4-(4,4-Difluoro-1-hydroxybutan-2-yl)-4-alkylmorpholin-4-ium halide |

Heterocycle Functionalization

The morpholine ring within the molecule is a key site for potential functionalization. The reactivity of the morpholine nitrogen as a nucleophile is a well-established principle in organic synthesis.

N-alkylation of morpholine and its derivatives is a common reaction, typically achieved by treating the morpholine with an alkyl halide. Catalytic N-alkylation using alcohols as alkylating agents over heterogeneous catalysts has also been reported for morpholine itself. While no specific studies exist for this compound, it is reasonable to predict that the morpholine nitrogen could undergo similar transformations. However, the steric hindrance from the adjacent difluorinated butyl chain might influence the reaction rates compared to unsubstituted morpholine.

Computational Studies of Reaction Mechanisms (e.g., Meerwein–Ponndorf–Verley type reduction)

No computational studies on the reaction mechanisms of this compound have been found in the literature.

The Meerwein–Ponndorf–Verley (MPV) reduction is a chemo- and stereoselective method for the reduction of ketones and aldehydes to alcohols. The reverse reaction is known as the Oppenauer oxidation. The mechanism of the MPV reduction typically involves the coordination of a carbonyl compound and a sacrificial alcohol (like isopropanol) to a metal alkoxide catalyst (commonly aluminum isopropoxide), followed by a hydride transfer through a six-membered transition state.

While the MPV reduction is not directly applicable to this compound (as it is already an alcohol), computational studies of a hypothetical MPV-type reduction of the corresponding ketone, 4,4-difluoro-3-(morpholin-4-yl)butan-1-one, could provide insights into the stereoselectivity of the reduction and the influence of the fluorine atoms and the morpholine ring on the transition state geometry and energy. Such studies would likely employ Density Functional Theory (DFT) to model the reaction pathway. The presence of the electronegative fluorine atoms could significantly impact the electronics of the carbonyl group and the stability of the transition state.

Table 2: Hypothetical Computational Study Parameters for the MPV Reduction of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-one

| Parameter | Description |

| Computational Method | Density Functional Theory (DFT) |

| Basis Set | e.g., 6-31G* or higher |

| Catalyst Model | Al(OiPr)₃ |

| Solvent Model | Implicit or explicit solvent model |

| Key Calculations | Transition state search, Intrinsic Reaction Coordinate (IRC) analysis, Activation energy determination |

Derivatization and Analog Synthesis of 4,4 Difluoro 3 Morpholin 4 Yl Butan 1 Ol

Modification of the Butanol Chain

The butanol chain of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol provides a versatile scaffold for derivatization, allowing for adjustments in chain length and the introduction of various functional groups.

Chain Extension and Shortening Strategies

Modifying the length of the butanol chain can significantly impact the molecule's spatial orientation and interaction with biological targets.

Chain Extension: Homologation strategies can be employed to extend the carbon chain. One common approach involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction or related olefination to add one or more carbon atoms. Subsequent reduction of the resulting alkene and/or carbonyl group can yield the extended alcohol. Another method is the conversion of the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with a cyanide anion. The resulting nitrile can then be hydrolyzed and reduced to afford the chain-extended amine, or converted to a ketone via a Grignard reaction, which can then be further elaborated.

Chain Shortening: Degradative methods can be utilized to shorten the butanol chain. For instance, a carefully controlled oxidation of the primary alcohol to a carboxylic acid, followed by a reaction such as the Hunsdiecker reaction or a similar decarboxylation protocol, could yield a shorter alkyl halide, which can then be converted back to an alcohol.

| Strategy | Reagents/Conditions | Outcome |

| Chain Extension | 1. Oxidation (e.g., PCC, Swern) 2. Wittig Reaction (Ph3P=CHR) 3. Reduction (e.g., H2/Pd) | Extension by one or more carbons |

| 1. Conversion to leaving group (e.g., TsCl, PBr3) 2. Nucleophilic substitution (e.g., NaCN) 3. Hydrolysis/Reduction | Extension by one carbon | |

| Chain Shortening | 1. Oxidation to carboxylic acid (e.g., Jones reagent) 2. Decarboxylation (e.g., Hunsdiecker reaction) | Shortening by one carbon |

Introduction of Additional Functional Groups

The terminal hydroxyl group of the butanol chain is a prime site for introducing a wide array of functional groups, which can alter the polarity, hydrogen bonding capacity, and reactivity of the molecule.

Standard functional group interconversions can be applied. The alcohol can be oxidized to an aldehyde or a carboxylic acid. researchgate.netnih.govchemistryviews.org The aldehyde can then participate in reactions such as reductive amination to introduce new amino groups, or aldol reactions to form larger, more complex structures. The carboxylic acid can be converted to esters, amides, or other acid derivatives. The alcohol can also be converted to ethers through Williamson ether synthesis or to esters via reaction with acyl chlorides or carboxylic acids. Furthermore, nucleophilic substitution reactions on the activated alcohol (e.g., as a tosylate) can introduce azides, thiols, or other functionalities. The introduction of these groups can be used to attach probes, linkers for conjugation, or pharmacophores to enhance biological activity.

Functionalization of the Fluorinated Center

The geminal difluoro group at the C4 position is a key feature of the molecule, influencing its lipophilicity, metabolic stability, and binding interactions. Altering the fluorination pattern or introducing other halogens can fine-tune these properties.

Alteration of Fluorination Pattern (e.g., mono-, tri-fluorination)

Systematic variation of the fluorine content can provide valuable structure-activity relationship (SAR) data.

Monofluorination: The synthesis of monofluorinated analogs would likely require a different synthetic approach starting from monofluorinated precursors. It is challenging to selectively remove one fluorine atom from a gem-difluoro group without affecting the rest of the molecule.

Trifluorination: The synthesis of trifluoromethyl analogs is a more common transformation. This can often be achieved by using trifluoromethylated building blocks in the synthesis. For instance, a key step could involve the nucleophilic addition of a trifluoromethyl group (e.g., using Ruppert-Prakash reagent, TMSCF3) to a suitable electrophile. ru.nle3s-conferences.org

| Fluorination Pattern | Synthetic Strategy | Key Reagents |

| Monofluoro | De novo synthesis from monofluorinated starting materials | Fluoroacetic acid derivatives |

| Trifluoromethyl | De novo synthesis using trifluoromethylated building blocks | Ruppert-Prakash reagent (TMSCF3) |

Introduction of Other Halogens

Replacing one or both fluorine atoms with other halogens such as chlorine or bromine can modulate the steric and electronic properties of the molecule. Halogen exchange reactions can be employed for this purpose, although they can be challenging on unactivated alkyl fluorides. organic-chemistry.org The Swarts reaction, which uses antimony trifluoride, is a classic method for introducing fluorine by replacing other halogens, and conceptually, a reverse process might be explored under specific conditions. organicmystery.com More modern methods involving Lewis acidic metal halides may also facilitate such transformations. organic-chemistry.org

Structural Modifications of the Morpholine (B109124) Ring

The morpholine ring is a common pharmacophore that can influence solubility, metabolic stability, and receptor interactions. Its modification can lead to analogs with improved properties. e3s-conferences.orglifechemicals.com

The synthesis of C-substituted morpholines often starts from chiral amino alcohols or amino acids, allowing for the introduction of substituents at various positions on the ring with stereochemical control. nih.govresearchgate.net For the target molecule, derivatization of the existing morpholine ring is also a possibility. While N-alkylation is not possible as the nitrogen is tertiary, modifications to the carbon framework of the morpholine ring itself can be envisioned, though this would likely require ring-opening and re-closure strategies. nih.gov For example, oxidation of the morpholine ring could introduce carbonyl functionality, or radical-based C-H functionalization could be explored to introduce substituents. The synthesis of analogs with different substitution patterns on the morpholine ring would likely involve starting with appropriately substituted morpholine precursors in the initial synthetic sequence.

| Modification | Synthetic Approach |

| C-Substitution | De novo synthesis using substituted amino alcohols or amino acids |

| Ring Alteration | Ring-opening followed by functionalization and re-closure |

Design and Synthesis of Prodrugs and Pro-Tides based on the Scaffold

Prodrug strategies are employed to overcome pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov The this compound scaffold contains two key functional groups amenable to prodrug design: the primary alcohol and the tertiary morpholine nitrogen.

The primary alcohol can be masked with various promoieties to enhance lipophilicity or aqueous solubility. researchgate.net Ester-based prodrugs are a common approach, where the alcohol is acylated to form an ester that can be cleaved in vivo by ubiquitous esterase enzymes to release the active parent drug. nih.gov For enhancing aqueous solubility, a phosphate ester prodrug is a well-established strategy. acs.org The phosphate group is highly polar and ionizable at physiological pH, and it is readily cleaved by alkaline phosphatases to regenerate the parent alcohol. acs.org

The tertiary amine of the morpholine ring can also be targeted. One approach is the formation of N-phosphonooxymethyl derivatives. nih.gov These quaternary salts exhibit significantly increased water solubility and are designed to be substrates for alkaline phosphatase. Enzymatic cleavage of the phosphate group generates an unstable N-hydroxymethyl intermediate that rapidly decomposes to release the parent tertiary amine and formaldehyde. acs.orgnih.gov

| Target Functional Group | Prodrug Moiety (Promoieity) | Activation Mechanism | Primary Goal | Reference Example |

|---|---|---|---|---|

| Primary Alcohol (-OH) | Acetate, Pivalate (Ester) | Esterase-mediated hydrolysis. nih.gov | Increase lipophilicity and membrane permeability. | O-valeryl timolol researchgate.net |

| Primary Alcohol (-OH) | Phosphate Ester | Alkaline phosphatase-mediated hydrolysis. acs.org | Increase aqueous solubility for intravenous formulations. | Fospropofol acs.org |

| Morpholine Nitrogen (Tertiary Amine) | N-oxide | Reduction by enzymes like cytochrome P450 reductases. | Mask basicity, alter solubility, potential for hypoxia-targeting. | General amine strategy nih.gov |

| Morpholine Nitrogen (Tertiary Amine) | N-Phosphonooxymethyl | Alkaline phosphatase cleavage followed by spontaneous decomposition. nih.gov | Dramatically increase aqueous solubility. | Cinnarizine prodrug nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4,4 Difluoro 3 Morpholin 4 Yl Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.netmdpi.com For 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol, a DFT study would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the optimized geometry. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule. |

| Key Bond Lengths | C-F, C-N, C-O, O-H | Provides insight into the bonding characteristics. |

| Key Bond Angles | Angles around chiral center | Defines the 3D shape of the molecule. |

Note: The data in this table is illustrative and not the result of an actual DFT calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govajchem-a.comsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

An FMO analysis of this compound would map the spatial distribution of these orbitals. This would reveal the most likely sites for nucleophilic attack (regions of high LUMO density) and electrophilic attack (regions of high HOMO density). A smaller HOMO-LUMO gap would suggest higher reactivity. sci-hub.se

Table 2: Hypothetical FMO Properties for this compound

| Parameter | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -X.XX | Relates to electron-donating ability. |

| LUMO Energy | -Y.YY | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | Z.ZZ | Indicates chemical reactivity and stability. |

Note: The data in this table is illustrative and not the result of an actual FMO analysis.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. bhu.ac.inrsc.orgdntb.gov.ua It is used to predict how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the hydroxyl group, as well as the fluorine atoms, due to their high electronegativity. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton. This information is invaluable for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com An MD simulation of this compound would provide detailed information about its conformational flexibility. By simulating the molecule's movements in a solvent (like water) at a given temperature, researchers could identify the most stable and frequently occurring conformations.

If a biological target for this compound were known, MD simulations could also be used to study the dynamics of the ligand-target complex. This would reveal how the ligand binds, the stability of the binding pose over time, and the key interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex.

Molecular Docking for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscienceopen.com In the context of drug discovery, docking is used to predict how a small molecule like this compound would bind to the active site of a target protein. nih.gov

A typical docking study would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then sample a large number of possible binding poses and score them based on their predicted binding affinity. The results would be a ranked list of binding poses and an estimate of the binding energy, indicating the strength of the interaction. researchgate.net This information is critical for predicting whether the compound is likely to be an inhibitor or activator of the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value | Significance |

| Binding Affinity | -X.X kcal/mol | A more negative value suggests stronger binding. |

| Key Interacting Residues | e.g., Asp123, Tyr45, Phe67 | Amino acids in the protein's active site that form key interactions. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the forces holding the ligand in the binding site. |

Note: The data in this table is illustrative and not the result of an actual molecular docking study.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. jocpr.comnih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to correlate variations in chemical structure with changes in activity. mdpi.com

A computational SAR study on a series of analogs of this compound would involve generating a dataset of similar molecules with known biological activities. nih.gov Molecular descriptors (physicochemical properties derived from the structure) would be calculated for each molecule. A mathematical model would then be built to relate these descriptors to the observed activity. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

In Silico Prediction of Novel Analogs

The computational prediction of novel analogs of this compound is a critical step in modern drug discovery, aimed at identifying new chemical entities with potentially enhanced efficacy, selectivity, and improved pharmacokinetic profiles. pharmaexcipients.com This process, known as in silico drug design or computer-aided drug design (CADD), leverages computational models to design and evaluate molecules before their actual synthesis, thereby saving significant time and resources. microbenotes.comglobalresearchonline.net Methodologies such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening are central to this endeavor. longdom.orgmmsl.czdergipark.org.tr

The design of new analogs often begins with the core structure, or scaffold, of the parent compound. By applying strategies like bioisosteric replacement, medicinal chemists can systematically modify functional groups to modulate the molecule's properties. spirochem.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes to a biologically active compound without drastically altering its fundamental chemical structure. drughunter.comacs.org For the parent compound this compound, key areas for modification include the morpholine ring, the difluoro moiety, and the primary alcohol.

A virtual library of novel analogs can be generated by systematically introducing these modifications. For instance, the morpholine ring could be replaced with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to explore different steric and electronic interactions. The difluoro group, a key modulator of metabolic stability and pKa, could be replaced with other electron-withdrawing groups or shifted to a different position. The butan-1-ol chain could be lengthened, shortened, or functionalized to alter solubility and target engagement.

Once a virtual library is constructed, computational tools are employed to predict the properties of these novel analogs. QSAR models, which are mathematical relationships between a compound's chemical structure and its biological activity, are used to estimate the potential potency of the newly designed molecules. deeporigin.comfiveable.mewikipedia.org These models are built using datasets of compounds with known activities and can predict the activity of new compounds based on their structural features. nih.gov

Simultaneously, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogs are predicted. deeporigin.comnumberanalytics.com Early assessment of ADMET profiles is crucial to identify candidates with a higher probability of success in later clinical trials, helping to reduce the high attrition rates in drug development. simulations-plus.comnih.gov Computational ADMET prediction evaluates parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, and potential for toxicity. nih.gov By integrating these predictive models, researchers can prioritize a smaller, more promising set of novel analogs for chemical synthesis and subsequent experimental testing. deeporigin.com

The following tables illustrate a hypothetical application of this in silico design and prediction process, starting from the parent compound this compound.

Interactive Data Tables

Table 1: Hypothetical Design of Novel Analogs Based on this compound

| Compound ID | Structure | Modification from Parent Compound | Rationale for Modification |

| Parent | This compound | None | Starting scaffold |

| Analog 1 | 4,4-Difluoro-3-(piperidin-1-yl)butan-1-ol | Morpholine ring replaced with a Piperidine ring | To assess the impact of removing the ring oxygen on binding and solubility. |

| Analog 2 | 4,4-Difluoro-3-(thiomorpholin-4-yl)butan-1-ol | Morpholine ring replaced with a Thiomorpholine ring | To evaluate the effect of a larger, more lipophilic heteroatom in the ring system. |

| Analog 3 | 1,1-Difluoro-2-(morpholin-4-yl)pentan-4-ol | Difluoro group shifted and chain extended | To explore alternative positioning of electron-withdrawing groups and chain length for optimal target interaction. |

| Analog 4 | 4,4-Difluoro-3-(morpholin-4-yl)butanoic acid | Primary alcohol oxidized to a Carboxylic acid | To introduce a charged group, potentially increasing solubility and forming new interactions with the biological target. drughunter.com |

Table 2: Hypothetical In Silico Property Prediction for Novel Analogs

| Compound ID | Predicted Activity Score (pIC50) | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted BBB Permeability | Predicted Toxicity Risk |

| Parent | 6.5 | 1.2 | 50.0 | High | Low |

| Analog 1 | 6.8 | 1.8 | 35.0 | High | Low |

| Analog 2 | 7.1 | 2.1 | 20.0 | Medium | Low |

| Analog 3 | 6.3 | 1.5 | 45.0 | High | Low |

| Analog 4 | 7.5 | 0.8 | 150.0 | Low | Low |

Biological Relevance and Mechanistic Research Applications of 4,4 Difluoro 3 Morpholin 4 Yl Butan 1 Ol

Utility as a Molecular Scaffold in Chemical Biology

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological profiles. nih.govresearchgate.net In compounds designed to act on the central nervous system (CNS), the morpholine moiety is valued for its ability to help balance the necessary size and lipophilicity required for permeability across the blood-brain barrier. nih.gov The ring's weak basic nitrogen and the oxygen atom at the opposite position give it a pKa value that can enhance aqueous solubility and brain penetration. nih.gov

The morpholine scaffold can be utilized in several ways within CNS-active compounds:

To enhance potency through specific molecular interactions with a biological target. nih.gov

To act as a rigid scaffold that correctly orients other functional groups (appendages) for optimal binding. nih.gov

For instance, novel antagonists for the P2Y12 receptor, a key target for preventing atherothrombotic events, have been developed using a morpholine-containing scaffold. nih.govmdpi.comelsevierpure.com The identification of a morpholine-based compound that acts on the P2Y12 receptor highlights the scaffold's utility in discovering new classes of antagonists with potentially improved properties over existing drugs. nih.govmdpi.com This demonstrates the value of the morpholine core, as seen in 4,4-difluoro-3-(morpholin-4-yl)butan-1-ol, as a foundational structure for building molecules with specific biological activities.

Investigations into Enzyme Mechanisms and Biochemical Assays

The morpholine heterocycle is a component of various compounds designed to inhibit enzymes, making it a valuable tool for biochemical assays and mechanistic studies. For example, morpholine-containing molecules have been investigated as inhibitors of enzymes implicated in the pathology of CNS tumors, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The development of selective inhibitors for these enzymes is crucial for both therapeutic purposes and for dissecting their roles in cellular signaling pathways.

While direct studies on this compound in enzyme assays are not prominent, its structural features are relevant. The introduction of fluorine can significantly alter the electronic properties of a molecule, which can in turn influence its binding to an enzyme's active site. researchgate.netmdpi.com These modifications can be exploited in biochemical assays to probe enzyme function and structure-activity relationships.

Research into Receptor Binding and Ligand-Target Interactions

The combination of a difluoro group and a nitrogen-containing heterocycle, such as morpholine or the closely related piperidine (B6355638), is a common strategy in the design of ligands for G protein-coupled receptors (GPCRs) and other biological targets.

Identifying the specific biological targets of novel compounds is a critical step in drug discovery and chemical biology. For scaffolds related to this compound, several methodologies are employed for target deconvolution. These can be broadly categorized into chemical probe-based methods and label-free methods. drughunter.com

Commonly used approaches include:

Affinity-based Chemoproteomics : This "pulldown" method involves modifying the ligand of interest into a chemical probe, often by adding a tag like biotin. The probe is then used to "fish out" its protein target from a complex biological sample. drughunter.com

Photoaffinity Labeling : This technique uses a probe that can be activated by light to form a covalent bond with its target protein, allowing for more stable identification. drughunter.com

Activity-Based Proteome Profiling (ABPP) : ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families, enabling the assessment of target engagement and selectivity across the proteome. drughunter.com

Thermal Stability Profiling : Label-free methods, such as the cellular thermal shift assay (CETSA®), measure how a compound binding to its target protein affects the protein's stability against heat-induced denaturation. drughunter.com

Computational Approaches : In silico methods, such as those using self-organizing maps, can predict potential targets for new chemical entities by comparing their predicted properties to those of known drugs, even without direct structural similarity. nih.gov

Research on structurally similar compounds, such as 4,4-difluoropiperidine (B1302736) derivatives, has demonstrated their potential as highly potent and selective ligands for the dopamine (B1211576) D4 receptor. chemrxiv.orgnih.gov Structure-activity relationship (SAR) studies on a series of 4,4-difluoropiperidine ether-based antagonists led to the identification of compounds with exceptional binding affinity for the D4 receptor, with Ki values in the sub-nanomolar range. chemrxiv.orgnih.govresearchgate.net

These compounds also showed remarkable selectivity, with over 2000-fold greater affinity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.orgnih.gov This high degree of selectivity is a desirable trait for research tools and potential therapeutic agents, as it reduces the likelihood of off-target effects. nih.gov The restricted distribution of D4 receptors in the brain further suggests a potentially favorable side effect profile for selective antagonists. nih.gov

Table 1: Binding Affinity of 4,4-Difluoropiperidine Analogs for Dopamine Receptors

| Compound | Modification | D4 Receptor Binding Affinity (Ki, nM) | Selectivity vs. D1, D2, D3, D5 |

|---|---|---|---|

| 14a | Optimized Ether Linkage | 0.3 | >2000-fold |

| 7a | p-fluoro | 140 - 320 | Not specified |

| 7b | 3,4-difluoro | 140 - 320 | Not specified |

| 7c | 4-fluoro-3-methyl | 140 - 320 | Not specified |

| 8f | 3-fluoro-4-methyl | 72 | Not specified |

Data sourced from studies on 4,4-difluoropiperidine ether-based antagonists. chemrxiv.orgnih.govresearchgate.net

The incorporation of fluorine into a molecule like this compound can profoundly modulate its biological properties. researchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can influence a molecule's behavior in a biological system. researchgate.netmdpi.com

Fluorination can lead to significant changes in:

Binding Affinity and Selectivity : The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, affecting its interactions with target receptors or enzymes. mdpi.com

Metabolic Stability : The C-F bond is very stable, and its introduction can block sites of metabolism, thereby increasing the half-life of a compound. mdpi.com

Lipophilicity : Fluorination often increases a molecule's lipophilicity, which can impact its solubility, membrane permeability, and pharmacokinetic properties. researchgate.netmdpi.com

Conformation : Fluorine atoms can participate in stabilizing certain molecular conformations through non-covalent interactions, which can be critical for binding to a biological target. mdpi.com

These modulatory effects are crucial for mechanistic studies, as they allow researchers to fine-tune the properties of a molecule to better understand its interaction with a biological target.

Development of Research Probes and Tool Compounds

Small molecule "tool compounds" are essential for biomedical research, as they allow scientists to probe biological processes and validate potential drug targets. nih.govacs.org An ideal tool compound is potent, selective, and cell-active. nih.gov The high selectivity of compounds based on the 4,4-difluoropiperidine scaffold for the D4 receptor makes them valuable tool compounds for investigating D4 receptor signaling in cellular models. chemrxiv.orgnih.govresearchgate.net

Despite having some limitations such as poor microsomal stability in certain series, the exceptional selectivity profile of these compounds makes them highly useful for in vitro studies. chemrxiv.orgnih.gov Furthermore, the difluoro-scaffold can be a platform for creating fluorescently labeled ligands. By coupling such scaffolds to a fluorophore, researchers can develop high-affinity fluorescent probes to visualize receptors in living cells, enabling detailed studies of receptor pharmacology at the single-cell and single-molecule levels. nih.govnih.gov The development of such probes is crucial for advancing our understanding of receptor function and dynamics. nih.gov

Future Perspectives and Research Challenges for 4,4 Difluoro 3 Morpholin 4 Yl Butan 1 Ol

Advancements in Asymmetric Synthesis of Complex Fluorinated Morpholine (B109124) Structures

A significant hurdle in the development of derivatives of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol is the precise control of stereochemistry. The carbon atom bearing the morpholine and difluoromethyl groups is a stereocenter, and the biological activity of its enantiomers is likely to differ significantly. Future research must focus on developing efficient and scalable asymmetric methods to access enantiomerically pure forms of this and related structures.

Current approaches to synthesizing chiral morpholines often involve forming the stereocenter before, during, or after the cyclization of the morpholine ring. nih.govsemanticscholar.org Transition-metal-catalyzed asymmetric hydrogenation is a particularly powerful "after cyclization" strategy for producing chiral N-heterocycles with high efficiency and atom economy. semanticscholar.orgresearchgate.net For complex fluorinated structures, this remains a challenge. The electron-rich nature of dehydromorpholine substrates can result in low reactivity, necessitating the use of highly active and selective catalyst systems, such as bisphosphine-rhodium complexes with large bite angles, which have shown success in the synthesis of 2-substituted chiral morpholines. nih.govrsc.org

Another key challenge is the asymmetric construction of the fluorine-containing stereocenter. nih.gov Catalytic electrophilic enantioselective fluorination has emerged as a primary method, but creating quaternary stereocenters with fluorine remains synthetically demanding. nih.gov Future advancements will likely involve the development of novel chiral catalysts and fluorinating reagents that can effectively control the stereochemistry adjacent to the difluoromethyl group in butanol-derived scaffolds.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Key Challenges | Potential Catalysts/Reagents |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral unsaturated precursor (e.g., a dehydromorpholine derivative) using a chiral catalyst. researchgate.netrsc.org | Low reactivity of electron-rich substrates; achieving high enantioselectivity. | Bisphosphine-rhodium complexes; Iridium-based catalysts. |

| Catalytic Asymmetric Fluorination | Electrophilic fluorination of a nucleophilic precursor (e.g., an enolate) using a chiral catalyst. nih.gov | Control of diastereoselectivity and enantioselectivity; availability of suitable precursors. | Chiral N-fluoro camphorsultam reagents; Cinchona alkaloid-based catalysts with NFSI. nih.gov |

| Substrate-Controlled Diastereoselective Synthesis | Utilizing a chiral starting material (e.g., a chiral epoxide or amino alcohol) to direct the stereochemical outcome of subsequent reactions. | Requirement for stoichiometric chiral starting materials; potentially longer synthetic routes. semanticscholar.org | Sharpless asymmetric epoxidation; Chiral pool starting materials. |

Novel Chemical Transformations and Methodologies for Derivatization

The functional handles present in this compound—a primary alcohol, a tertiary amine (within the morpholine ring), and C-H bonds activated by fluorine atoms—offer multiple avenues for derivatization. Future research will focus on exploiting these sites to generate libraries of analogues for structure-activity relationship (SAR) studies.

The primary alcohol is a versatile starting point for transformations such as:

Oxidation to the corresponding aldehyde or carboxylic acid.

Esterification and etherification to introduce a wide variety of functional groups, potentially improving pharmacokinetic properties.

Conversion to amines via mesylation/tosylation followed by nucleophilic substitution.

The morpholine nitrogen, while a tertiary amine, can be targeted for quaternization or, more challengingly, ring-opening and modification reactions. Furthermore, developing methodologies for selective C-H functionalization on the aliphatic chain or the morpholine ring would provide direct access to novel derivatives without requiring de novo synthesis. Chemical derivatization is an indispensable technique for enhancing the properties of molecules for analytical or biological purposes. researchgate.net

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Potential Outcome |

| Primary Alcohol (-OH) | Oxidation | PCC, DMP, TEMPO | Aldehyde, Carboxylic Acid |

| Esterification | Acyl chlorides, Carboxylic acids (with DCC/DMAP) | Ester analogues | |

| Etherification | Alkyl halides (Williamson synthesis) | Ether analogues | |

| Morpholine Ring | N-Oxidation | m-CPBA | Morpholine N-oxide |

| Quaternization | Alkyl halides (e.g., Methyl iodide) | Quaternary ammonium (B1175870) salts | |

| Aliphatic Backbone | C-H Functionalization | Photoredox catalysis, Transition-metal catalysts | Introduction of new substituents |

Integration of Advanced Computational Techniques in Scaffold Design

Computational chemistry is an essential tool for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. mdpi.com For a scaffold like this compound, computational methods can be applied to design next-generation analogues with optimized binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding modes and stability of derivatives within the active site of a target protein. mdpi.com This in silico approach helps prioritize which compounds to synthesize, saving time and resources. Scaffold hopping algorithms can also be employed to identify novel core structures that retain the key pharmacophoric features of the difluoro-morpholino-butanol scaffold but possess different intellectual property profiles or improved drug-like properties. researchgate.net The systematic computational analysis of core structures and their substitution patterns is fundamental to modern medicinal chemistry. nih.gov

Exploration of New Biological Target Classes

The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors, owing to its favorable physicochemical properties, such as improving solubility and metabolic stability. nih.govresearchgate.net The combination of the morpholine moiety with gem-difluorination could unlock interactions with novel biological targets.

Future research should involve broad-based phenotypic screening and target identification studies to uncover the full therapeutic potential of this scaffold. Potential target classes to explore include:

Kinases: Many approved drugs contain morpholine, including inhibitors of PI3K and mTOR. The scaffold could be elaborated to target specific kinase families. nih.gov

G-Protein Coupled Receptors (GPCRs): The structural features may allow for potent and selective interaction with various GPCRs involved in neurological and metabolic disorders.

Ion Channels: Fluorinated compounds are known to modulate the function of various ion channels.

Epigenetic Targets: The scaffold could serve as a starting point for developing inhibitors of enzymes involved in chromatin modification.

Morpholine derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Systematic screening of this compound and its derivatives against diverse biological targets is a critical next step. researchgate.net

Design of Targeted Molecular Probes for Mechanistic Biological Studies

To understand how a molecule like this compound exerts its biological effects, it is crucial to develop chemical probes. mdpi.com These probes are derivatives of the parent molecule modified with a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) that enables visualization or identification of its cellular binding partners.

A key challenge is to append the tag without disrupting the molecule's native binding interactions. The primary alcohol of this compound provides a convenient attachment point for a linker and reporter group. For instance, coupling to a fluorophore like a BODIPY dye could create a fluorescent ligand suitable for microscopy studies to visualize receptor localization in living cells. nih.gov Such probes are invaluable for confirming target engagement, elucidating mechanisms of action, and identifying off-targets. mdpi.com Molecularly imprinted polymers could also be developed using computational and experimental approaches to create selective sorbents for analyzing the compound in biological fluids. mdpi.com

Q & A

Q. Key Considerations :

- Control reaction temperature to avoid side reactions (e.g., elimination).

- Purification via column chromatography or recrystallization to isolate the product.

Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : and NMR confirm fluorine substitution and morpholine integration. NMR identifies carbon environments .

- X-ray Crystallography : Resolve stereochemistry and molecular packing using SHELXL (e.g., refinement against high-resolution data) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

Q. Example Data :

| Technique | Key Peaks/Parameters |

|---|---|

| NMR | δ -120 to -125 ppm (CF) |

| X-ray | Space group, R-factor (<5%) |

How do fluorine and morpholine substituents influence the compound’s reactivity?

Advanced Research Question

The fluorine atoms increase electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack. The morpholine group introduces steric hindrance and basicity, affecting reaction pathways. For instance:

- In alkylation reactions , the hydroxyl group can act as a nucleophile, but competing reactions with morpholine’s nitrogen may occur.

- Electrophilic aromatic substitution is unlikely due to the aliphatic backbone, but fluorines may direct regioselectivity in functionalization .

Methodological Insight :

Use DFT calculations to map electron density and predict reactive sites .

How can regioselective fluorination be optimized during synthesis?

Advanced Research Question

Regioselectivity challenges arise from competing mono-/di-fluorination and over-reaction. Strategies include:

- Low-temperature fluorination (e.g., DAST at -78°C) to kinetically favor 4,4-difluorination .

- Protecting group chemistry : Temporarily block the hydroxyl group to direct fluorination.

- Catalytic systems : Metal catalysts (e.g., Pd) to mediate C-F bond formation selectively.

Q. Comparative Yields :

| Fluorinating Agent | Temperature | Yield (4,4-Difluoro) |

|---|---|---|

| DAST | -78°C | 60–70% |

| SF | 0°C | 40–50% |

How should contradictory biological activity data be resolved?

Advanced Research Question

Discrepancies in reported bioactivity may stem from:

- Assay variability (e.g., cell lines, incubation times).

- Compound purity : Trace impurities (e.g., unreacted morpholine) can skew results.

Q. Resolution Strategies :

- Standardize assays using OECD guidelines.

- Validate purity via HPLC (>98%) and quantify metabolites .

- Perform dose-response studies to establish EC/IC curves.

What computational approaches predict protein-compound interactions?

Advanced Research Question

- Molecular docking (AutoDock Vina) models binding poses to targets like kinases or GPCRs.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over time.

- QSAR models correlate structural features (e.g., fluorine electronegativity) with activity .

Case Study :

A docking score of -9.2 kcal/mol suggests strong binding to a kinase active site, validated by SPR (KD = 12 nM) .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Toxicity Data : Analogous fluorinated alcohols (e.g., 4,4-difluoro-2,2-dimethylbutan-1-ol) show low acute toxicity (LD > 2000 mg/kg in rats) but may irritate mucous membranes .

- PPE : Gloves, goggles, and fume hoods for synthesis/purification.

- Waste Disposal : Neutralize with base before incineration.

What are its applications in medicinal chemistry?

Basic Research Question

- Pharmaceutical intermediate : Synthesize fluorinated analogs of morpholine-containing drugs (e.g., aprepitant derivatives) .

- Probe molecule : Study fluorine’s impact on pharmacokinetics (e.g., metabolic stability, LogP) .

Q. Example :

| Application | Target | Outcome |

|---|---|---|

| Kinase inhibitor | EGFR | IC = 85 nM |

How is its stability under varying pH conditions assessed?

Advanced Research Question

- Forced degradation studies : Expose to HCl (pH 1), NaOH (pH 13), and neutral buffers at 40°C.

- Analytical monitoring : HPLC tracks degradation products (e.g., defluorination or morpholine cleavage) .

Q. Stability Profile :

| pH | Half-Life (25°C) | Major Degradant |

|---|---|---|

| 7.4 | >30 days | None |

| 1.0 | 48 hours | 4-Fluoro derivative |

What role does the compound play in organofluorine chemistry?

Advanced Research Question

- Fluorine NMR probe : chemical shifts report on electronic environments in mechanistic studies.

- Building block : Synthesize fluorinated surfactants or ionic liquids for green chemistry applications .

Mechanistic Insight :

Fluorine’s electronegativity stabilizes transition states in SN2 reactions, increasing reaction rates by 2–3× compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.